Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

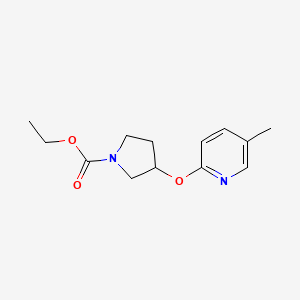

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 5-methylpyridin-2-yloxy group and an ethyl ester at the 1-position. This compound is structurally related to pharmacologically active molecules, particularly those targeting enzymes or receptors where pyrrolidine and pyridine motifs are prevalent .

Properties

IUPAC Name |

ethyl 3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-17-13(16)15-7-6-11(9-15)18-12-5-4-10(2)8-14-12/h4-5,8,11H,3,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXMTFUPBLDKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Ethyl Ester Group: The ethyl ester group is introduced through esterification of the pyrrolidine ring with ethyl chloroformate under basic conditions.

Attachment of the 5-Methylpyridin-2-yloxy Moiety: The final step involves the nucleophilic substitution reaction where the 5-methylpyridin-2-yloxy group is attached to the pyrrolidine ring using a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridine moiety, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted products with various alkyl or aryl groups.

Scientific Research Applications

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrrolidine-carboxylate backbone with several analogs, but differences in substituents and functional groups significantly influence its properties. Key structural comparisons include:

Key Observations :

- The ether linkage in the target compound contrasts with the carbamate group in ’s analog, which may reduce hydrolytic stability but enhance metabolic resistance.

- The ethyl ester in the target compound offers intermediate lipophilicity compared to bulkier tert-butyl () or smaller methyl esters ().

Similarity Scores and Structural Trends

- Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (similarity 0.93): Highest similarity due to shared ethyl ester and pyrrolidine core, but differs in 3-oxo vs. 3-oxy substitution.

- Ethyl 3-oxopyrrolidine-1-carboxylate (similarity 0.85): Lacks the methylpyridine substituent, reducing steric bulk and aromaticity.

Biological Activity

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring linked to a pyridine moiety through an ether bond, with an ethyl ester group. Its molecular formula is and it has a molecular weight of approximately 248.28 g/mol . The presence of these functional groups suggests potential interactions with biological targets, particularly in neurological contexts.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes that play roles in neurological disorders, possibly through competitive binding to active sites .

- Receptor Interaction : It may interact with various receptors in the central nervous system, modulating neurotransmitter activity and influencing neurophysiological processes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Several studies have identified key features that enhance its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Pyrrolidine Ring | Essential for binding to target enzymes/receptors |

| 5-Methylpyridin-2-yloxy Group | Influences solubility and permeability |

| Ethyl Ester Group | Affects stability and metabolic pathways |

Neuroprotective Effects

Research has suggested that compounds similar to this compound may exhibit neuroprotective properties. In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, indicating a potential mechanism for protecting against neurodegeneration .

Case Studies

- In Vivo Efficacy in Animal Models : In a study assessing the neuroprotective effects of pyrrolidine derivatives, compounds structurally related to this compound were administered to rodents exhibiting neurodegenerative symptoms. Results indicated significant improvements in behavioral tests and reductions in neuronal loss compared to control groups .

- Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that modifications of the pyrrolidine core led to enhanced cytotoxicity. For instance, one compound was shown to induce apoptosis more effectively than standard treatments at comparable concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.